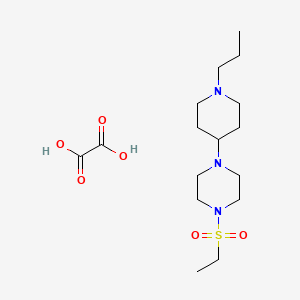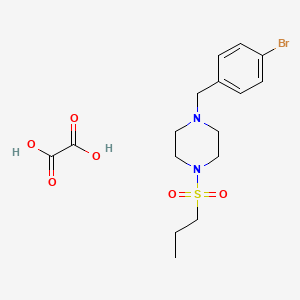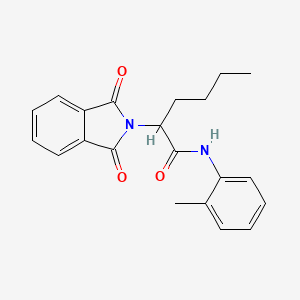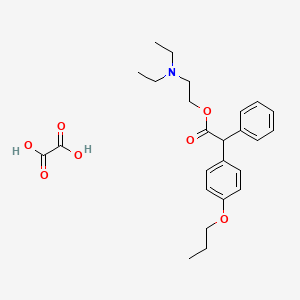
4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one
Vue d'ensemble
Description
4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one, also known as Ethylmethylpropoxycoumarin (EMPC), is a chemical compound that belongs to the coumarin family. It is a yellow crystalline powder that is soluble in organic solvents. EMPC has been studied for its various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of EMPC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and oxidative stress pathways. EMPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EMPC has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, EMPC has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EMPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other coumarin derivatives. However, EMPC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
EMPC has several potential future directions for research. It can be further studied for its anti-inflammatory, antioxidant, and anticancer activities. Its potential use as a fluorescent probe for the detection of metal ions can also be explored. In addition, the development of more water-soluble derivatives of EMPC can be investigated to improve its use in aqueous solutions. Finally, the mechanism of action of EMPC can be further elucidated to better understand its biological and pharmacological activities.
Applications De Recherche Scientifique
EMPC has been studied for its various biological and pharmacological activities. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. EMPC has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-8-17-13-7-6-12-11(5-2)9-14(16)18-15(12)10(13)3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNRYBCKHJHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366839 | |
| Record name | 4-Ethyl-8-methyl-7-propoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6554-57-0 | |
| Record name | 4-Ethyl-8-methyl-7-propoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)

![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)

![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)



